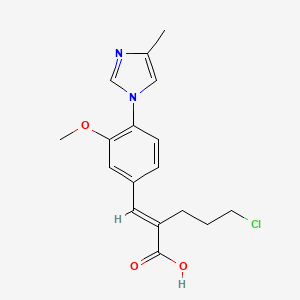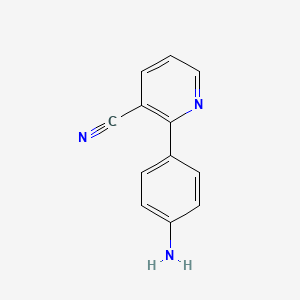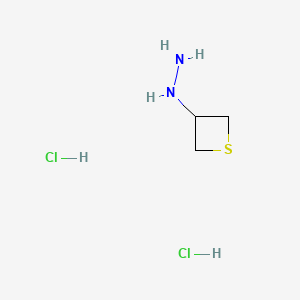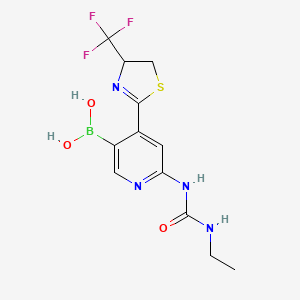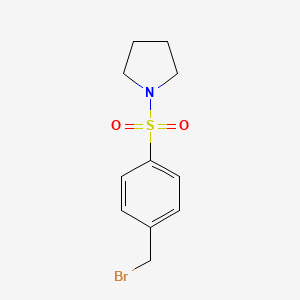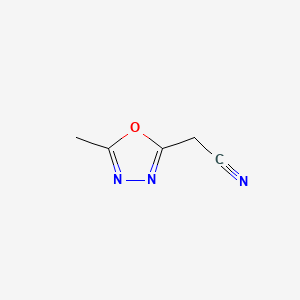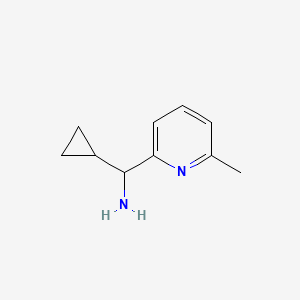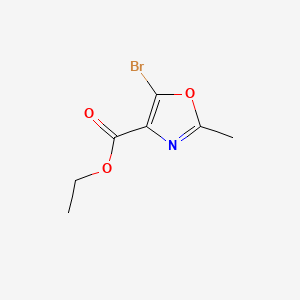
4-Methoxyphenyl-d4-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenylacetonitrile, also known as 4-Methoxybenzyl cyanide, is an organic compound used as a building block in organic synthesis . It has a molecular weight of 147.17 and its linear formula is CH3OC6H4CH2CN .
Synthesis Analysis
4-Methoxyphenylacetonitrile has been isolated from the sponge Psammaplysilla purpurea . It has been used as a starting reagent in the synthesis of various compounds such as 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and α-cyanostilbenes .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylacetonitrile can be represented by the SMILES stringCOC1=CC=C(C=C1)CC#N . This indicates that the molecule consists of a methoxyphenyl group (COC1=CC=C(C=C1)) attached to an acetonitrile group (CC#N). Physical And Chemical Properties Analysis
4-Methoxyphenylacetonitrile is a light yellow clear liquid . It has a density of 1.085 g/mL at 25 °C and a boiling point of 286-287 °C . The refractive index n20/D is 1.531 (lit.) .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxyphenyl-d4-acetonitrile involves the reaction of 4-Methoxyphenyl-d4-acetaldehyde with hydroxylamine hydrochloride followed by dehydration to form the desired product.", "Starting Materials": [ "4-Methoxyphenyl-d4-acetaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-Methoxyphenyl-d4-acetaldehyde (1.0 g) in methanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium acetate (1.5 g).", "Step 2: Heat the reaction mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry it under vacuum.", "Step 5: Dissolve the dried precipitate in ethanol (10 mL) and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at 60°C for 1 hour.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry it under vacuum.", "Step 9: Recrystallize the product from ethanol to obtain 4-Methoxyphenyl-d4-acetonitrile as a white solid." ] } | |
Numéro CAS |
1219798-74-9 |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
151.201 |
Nom IUPAC |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
Clé InChI |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
SMILES |
COC1=CC=C(C=C1)CC#N |
Synonymes |
4-Methoxyphenyl-d4-acetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)
